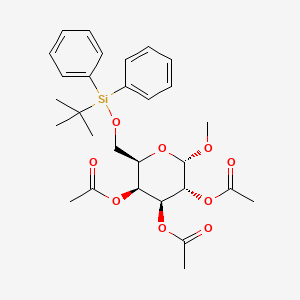

Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-galactopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-galactopyranoside is a complex carbohydrate derivative widely used in biomedical research. This compound is notable for its unique structural configuration, which makes it an essential tool for studying carbohydrate functions and interactions. Its applications extend to various scientific investigations, particularly in the realm of cellular mechanisms and potential pharmacological interventions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-galactopyranoside typically involves multiple steps The process begins with the protection of the hydroxyl groups of galactopyranoside using acetyl groupsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using cGMP (current Good Manufacturing Practice) standards. This involves stringent control of the reaction environment, including temperature, pressure, and cleanliness, to produce the compound in large quantities while maintaining its quality.

化学反応の分析

Types of Reactions

Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially altering the compound’s reactivity and interactions.

Reduction: This reaction can be used to remove protective groups or modify the compound’s structure.

Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a deprotected form of the compound.

科学的研究の応用

Chemical Properties and Structure

Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-galactopyranoside has a molecular formula of C19H34O9Si and a molecular weight of approximately 434.6 g/mol. The compound features multiple acetyl groups that enhance its reactivity and solubility in organic solvents, making it suitable for various synthetic applications .

Glycosylation Reactions

One of the primary applications of this compound is as a glycosyl donor in glycosylation reactions. This compound is utilized to synthesize complex oligosaccharides and glycoconjugates through stereoselective glycosylation methods. Recent studies have demonstrated that using this compound can lead to high yields and selectivity in forming α-glycosides, which are crucial for biological functions .

Building Block for Amino Sugars

The compound serves as a versatile building block for synthesizing amino sugars. Its derivatives can be transformed into various amino sugar structures that are important in pharmaceuticals and biochemistry. The acetyl protecting groups allow for selective deprotection steps necessary for further functionalization .

Antiviral and Antibacterial Agents

Research indicates that derivatives of this compound exhibit significant biological activity against certain viruses and bacteria. The structural modifications facilitated by this compound enhance the efficacy of potential antiviral and antibacterial agents .

Drug Delivery Systems

The compound's ability to form stable complexes with various drug molecules makes it an attractive candidate for drug delivery systems. Its silanol groups can interact with biological membranes, potentially improving the bioavailability of therapeutic agents .

Enzyme Inhibition Studies

This compound is used in enzyme inhibition studies to understand the mechanisms of glycosidases and other carbohydrate-active enzymes. By acting as a substrate or inhibitor, this compound helps elucidate enzyme kinetics and substrate specificity .

Glycobiology Research

In glycobiology, this compound plays a role in studying carbohydrate-protein interactions. It can be used to synthesize glycoproteins or glycolipids that are essential for understanding cell signaling processes and pathogen recognition mechanisms .

Case Studies

作用機序

The mechanism of action of Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism. The compound’s unique structure allows it to modulate these interactions, thereby influencing various biochemical pathways.

類似化合物との比較

Similar Compounds

Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside: This compound is similar in structure but lacks the tert-butyldiphenylsilyl group, which affects its reactivity and applications.

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside: This compound has a trityl group instead of the tert-butyldiphenylsilyl group, leading to different chemical properties and uses.

Uniqueness

Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-galactopyranoside stands out due to its specific protective groups, which provide stability and facilitate selective reactions. This makes it particularly valuable in synthetic chemistry and biomedical research.

生物活性

Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-α-D-galactopyranoside (CAS No. 169686-81-1) is a synthetic glycoside derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include multiple acetyl groups and a tert-butyldiphenylsilyl protecting group. The following sections explore the biological activity of this compound, including its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Molecular Structure

- Molecular Formula : C29H38O9Si

- Molecular Weight : 558.71 g/mol

- CAS Number : 169686-81-1

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies involving L929 mouse fibroblast cells and A549 human lung carcinoma cells have shown varying degrees of cytotoxicity for related acetylated compounds.

Table 2: Cytotoxicity Results for Acetylated Compounds

| Compound Name | Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |

|---|---|---|---|

| Compound A | 100 | 77 | 68 |

| Compound B | 200 | 89 | 73 |

| Compound C | 50 | 96 | 127 |

The results indicate that while some compounds exhibit cytotoxic effects at higher concentrations, others may enhance cell viability, suggesting potential therapeutic benefits.

The biological activity of Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-α-D-galactopyranoside may be attributed to its ability to interact with cellular membranes and bacterial cell walls. The presence of multiple acetyl groups likely enhances lipophilicity, facilitating better penetration into microbial cells.

Case Studies and Research Findings

A review of literature reveals that compounds with similar structures to Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-α-D-galactopyranoside have been investigated for their biological activities:

- Antimicrobial Efficacy : Studies have shown that acetylated glycosides exhibit stronger antimicrobial properties compared to their non-acetylated counterparts. For instance, a study reported that certain acetylated galactosides had MIC values significantly lower than traditional antibiotics against resistant strains of Staphylococcus aureus .

- Cytotoxicity Profiles : Research on related compounds demonstrated that while some derivatives were cytotoxic at high concentrations, others promoted cell growth and viability in specific cancer cell lines . This duality suggests a complex interaction with cellular pathways that warrants further investigation.

特性

IUPAC Name |

[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-methoxyoxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38O9Si/c1-19(30)35-25-24(38-28(33-7)27(37-21(3)32)26(25)36-20(2)31)18-34-39(29(4,5)6,22-14-10-8-11-15-22)23-16-12-9-13-17-23/h8-17,24-28H,18H2,1-7H3/t24-,25+,26+,27-,28+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJYGCSQLCXHSL-JYIVOWJTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38O9Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。